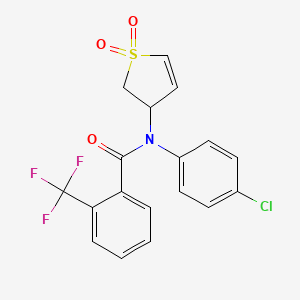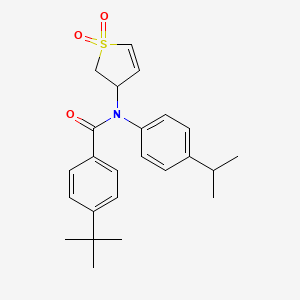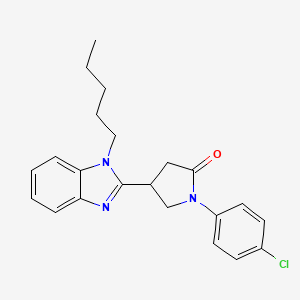
2-ethyl-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-エチル-1-(2,3,5,6-テトラメチルベンジル)-1H-ベンゾイミダゾールは、ベンゾイミダゾールファミリーに属する合成有機化合物です。ベンゾイミダゾールは、医薬品、農業、材料科学など、さまざまな分野で多様な生物活性と用途が知られています。この特定の化合物は、ベンゾイミダゾールコアにエチル基とテトラメチルベンジル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件: 2-エチル-1-(2,3,5,6-テトラメチルベンジル)-1H-ベンゾイミダゾールの合成は、通常、o-フェニレンジアミンと適切なアルデヒドまたはケトンの縮合を伴います。反応は通常、酸性条件下で行われ、ベンゾイミダゾール環の形成を促進します。たとえば、o-フェニレンジアミンと2,3,5,6-テトラメチルベンズアルデヒドを塩酸や硫酸などの酸触媒の存在下で反応させると、目的の生成物が得られます。
工業生産方法: 工業的な設定では、合成は連続フロー反応器を使用してスケールアップすることができ、製品の品質と収率を安定させることができます。温度、圧力、触媒濃度などの反応条件は、最大限の効率を実現するために最適化されます。
反応の種類:
酸化: この化合物は、特にベンゾイミダゾール環で酸化反応を起こし、さまざまな酸化誘導体の生成につながります。
還元: 還元反応は、ベンゾイミダゾール環またはそれに結合した置換基を修飾するために使用できます。
置換: この化合物は、1つ以上の水素原子が他の官能基に置き換わる置換反応に参加できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム、過酸化水素、三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: ハロゲン化剤、アルキル化剤、アシル化剤は、置換反応で一般的に使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はベンゾイミダゾールN-オキシドを生じることがありますが、置換反応はハロゲン、アルキル基、またはアシル基などのさまざまな官能基を導入できます。
4. 科学研究における用途
2-エチル-1-(2,3,5,6-テトラメチルベンジル)-1H-ベンゾイミダゾールは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: この化合物は、抗菌、抗真菌、抗癌特性を含む潜在的な生物活性を示し、創薬の候補となっています。
医学: さまざまな病気の治療における治療の可能性を調査するために、研究が進められています。
産業: 独自の化学的特性により、ポリマーやコーティングなどの高度な材料の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and an appropriate carboxylic acid derivative.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.
Attachment of the Tetramethylphenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction where the benzodiazole core is reacted with 2,3,5,6-tetramethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-ethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-ethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
2-エチル-1-(2,3,5,6-テトラメチルベンジル)-1H-ベンゾイミダゾールの作用機序は、特定の分子標的との相互作用を伴います。生物系では、酵素または受容体に結合して、その活性を阻害したり、その機能を調節したりすることがあります。正確な経路と標的は、化合物が使用される特定の用途と生物学的コンテキストによって異なります。
類似化合物:
1H-ベンゾイミダゾール: エチル基とテトラメチルベンジル基がない親化合物です。
2-メチル-1H-ベンゾイミダゾール: エチル基の代わりにメチル基を持つ類似化合物です。
2-エチル-1H-ベンゾイミダゾール: ベンゾイミダゾール環にエチル基のみが結合した化合物です。
独自性: 2-エチル-1-(2,3,5,6-テトラメチルベンジル)-1H-ベンゾイミダゾールは、エチル基とテトラメチルベンジル基の両方が存在することによって独自性があり、異なる化学的および生物学的特性を付与します。これらの置換基は、化合物の反応性、溶解性、および生物学的標的との相互作用に影響を与える可能性があり、さまざまな用途のための貴重な分子となっています。
類似化合物との比較
Similar Compounds
1,2,4,5-tetramethyl-3-[2-(2,3,5,6-tetramethylphenyl)ethyl]benzene: Similar in structure but lacks the benzodiazole core.
2-ethyl-1-(2,3,5,6-tetramethylphenyl)hexan-1-one: Contains a similar tetramethylphenyl group but differs in the core structure and functional groups.
Uniqueness
2-ethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazole is unique due to its benzodiazole core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with biological targets or chemical reactivity are required.
特性
分子式 |
C20H24N2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
2-ethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C20H24N2/c1-6-20-21-18-9-7-8-10-19(18)22(20)12-17-15(4)13(2)11-14(3)16(17)5/h7-11H,6,12H2,1-5H3 |
InChIキー |
ANTMLMUWBRCPJX-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=CC=CC=C2N1CC3=C(C(=CC(=C3C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11412227.png)
![2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11412235.png)

![2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11412261.png)
![N-(2,5-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11412266.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11412270.png)

![7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11412275.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412276.png)

![2-[(4-methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B11412279.png)
![N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B11412287.png)
![N-(2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B11412295.png)

